2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

Medicinal Chemistry Synthetic Building Blocks Heterocyclic Chemistry

Select 2-(3-bromo-phenyl)-oxazole-4-carbaldehyde for precise heterocyclic diversification: the 4-carbaldehyde group drives imine/Schiff base and Knoevenagel condensations, while the meta-bromophenyl substituent provides a latent Suzuki-Miyaura coupling handle for aryl installation. No pre-existing SAR; designed for internal empirical benchmarking against regioisomers (e.g., 4-bromo, unsubstituted phenyl) in medicinal chemistry or materials ligand campaigns. 98% purity supports direct reaction screening with standard purification.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 885273-03-0
Cat. No. B3394786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde
CAS885273-03-0
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=CO2)C=O
InChIInChI=1S/C10H6BrNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
InChIKeyZEOOGBFQVOYRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS 885273-03-0): Sourcing Profile and Compound Class Definition


2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS 885273-03-0, molecular formula C10H6BrNO2, molecular weight 252.06) is a heteroaromatic building block belonging to the 2-aryl-1,3-oxazole-4-carbaldehyde class, featuring a 3-bromophenyl substituent at the 2-position and a reactive aldehyde group at the 4-position . Vendor specifications indicate typical purities of 95–98% , positioning this compound as a specialized intermediate for custom organic synthesis and derivatization workflows .

Why In-Class Substitution of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS 885273-03-0) Lacks Empirical Justification


In the absence of peer-reviewed structure-activity relationship (SAR) data, any claim that 2-(3-bromo-phenyl)-oxazole-4-carbaldehyde offers functional advantages over analogs such as 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde or 2-phenyl-oxazole-4-carbaldehyde cannot be substantiated. While regioisomeric substitution patterns (e.g., 3-bromo vs. 4-bromo) and the presence of the 4-aldehyde handle are known class-level determinants of synthetic utility , no publicly available direct comparative studies quantify differences in reactivity, biological target engagement, or physicochemical behavior for this specific compound. Procurement decisions must therefore rely on internal empirical validation rather than pre-existing differentiation claims .

Quantitative Evidence Inventory for 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS 885273-03-0): Status Assessment


Evidence Gap: Absence of Peer-Reviewed Biological or SAR Data for CAS 885273-03-0

A comprehensive search of primary literature, patents, and authoritative databases returned no quantitative biological activity data (e.g., IC50, Ki, EC50, MIC) for 2-(3-bromo-phenyl)-oxazole-4-carbaldehyde. No head-to-head comparisons against structural analogs (e.g., 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde; 2-phenyl-oxazole-4-carbaldehyde; 5-methyl-2-(3-bromo-phenyl)-oxazole-4-carbaldehyde) were identified in any public domain source. Consequently, no evidence meeting the 'quantitative comparative' threshold can be presented.

Medicinal Chemistry Synthetic Building Blocks Heterocyclic Chemistry

Recommended Use Cases for 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS 885273-03-0) Based on Available Physicochemical Evidence


Custom Derivatization via Aldehyde Condensation Chemistry

The 4-carbaldehyde group provides a reactive handle for condensation reactions (e.g., imine/Schiff base formation, Knoevenagel condensations) to generate diverse oxazole-containing libraries. This application is supported by the compound's documented molecular structure and vendor-supplied purity of 95–98%, suitable for subsequent purification of reaction products .

Suzuki-Miyaura Cross-Coupling Precursor

The 3-bromophenyl substituent serves as a latent site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids/esters) to install additional aryl or heteroaryl diversity. The bromine atom's position (meta relative to the oxazole ring) may influence regioselectivity in subsequent transformations, though no comparative kinetic data exist .

Internal SAR Program Positive Control or Comparator

Given the absence of published biological data, this compound is best utilized as a building block in internal medicinal chemistry campaigns, where its activity can be empirically benchmarked against close analogs (e.g., 4-bromo regioisomer, chloro analog, unsubstituted phenyl derivative) under controlled assay conditions .

Non-Biological Applications Requiring Brominated Oxazole Scaffolds

The compound may be employed in non-pharmacological contexts (e.g., materials chemistry, ligand synthesis, agrochemical intermediate research) where the bromine atom's steric and electronic properties are desired, with procurement justified by the specific synthetic route rather than pre-existing performance data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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